molecular formula C7H9ClN2OS B13334388 2-Amino-3-(5-chlorothiophen-2-yl)propanamide

2-Amino-3-(5-chlorothiophen-2-yl)propanamide

Cat. No.: B13334388
M. Wt: 204.68 g/mol
InChI Key: IOKJPNZVJQOUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ammonia and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chlorothiophen-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(5-chlorothiophen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chlorothiophen-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring are likely involved in binding to biological targets, leading to various biochemical effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-chlorothiophen-2-yl)propanamide is unique due to the presence of the chlorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

2-amino-3-(5-chlorothiophen-2-yl)propanamide

InChI

InChI=1S/C7H9ClN2OS/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11)

InChI Key

IOKJPNZVJQOUMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.